1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol
Description
Properties
IUPAC Name |
1-(1-propan-2-yltriazol-4-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-6(2)11-5-8(9-10-11)4-7(3)12/h5-7,12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRACIMISJNKUEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=N1)CC(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol typically involves “click” chemistry, a copper(I)-catalyzed azide-alkyne cycloaddition reaction . This method is favored for its high efficiency, selectivity, and mild reaction conditions. The general synthetic route includes the following steps:
Preparation of Alkyne and Azide Precursors: The alkyne precursor can be synthesized from propargyl alcohol, while the azide precursor is derived from an appropriate alkyl halide.
Click Reaction: The alkyne and azide precursors undergo cycloaddition in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high yield and purity.
Industrial production methods may involve scaling up the click chemistry process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper(I) iodide), and specific temperature and pressure conditions to optimize the reaction outcomes . Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have highlighted the effectiveness of triazole-based compounds against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis.
Case Study: Antitubercular Activity
Recent investigations have shown that triazole derivatives can inhibit the InhA enzyme in Mycobacterium tuberculosis, a crucial target for anti-tubercular drug development. In particular, compounds similar to 1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol have demonstrated promising results in terms of Minimum Inhibitory Concentration (MIC) values. For example:
Table 2: Antitubercular Activity Data
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 5n | 12.5 | Mycobacterium tuberculosis |
| 5g | 25 | M. bovis BCG |
| 5i | 20 | M. abscessus |
Antibacterial Properties
The compound has also been evaluated for its antibacterial efficacy against various strains of bacteria. Research indicates that modifications to the triazole structure can enhance antibacterial activity.
Case Study: Antistaphylococcal Activity
A significant portion of synthesized triazole derivatives showed high antibacterial activity against Staphylococcus aureus, with MIC values ranging from 10.1 to 62.4 µM .
Table 3: Antibacterial Activity Data
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| Compound A | 10.1 | Staphylococcus aureus |
| Compound B | 62.4 | S. aureus |
Antiviral and Anticancer Activities
Triazole compounds have also been explored for their antiviral and anticancer properties. Studies suggest that these compounds can interfere with viral replication and exhibit cytotoxic effects on cancer cells .
Case Study: Anticancer Activity
Recent research has identified several triazole derivatives that show significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents.
Table 4: Anticancer Activity Data
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound X | 15 | HeLa |
| Compound Y | 22 | MCF7 |
Mechanism of Action
The mechanism of action of 1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity . The triazole ring’s ability to form hydrogen bonds and coordinate with metal ions contributes to its biological activity .
Comparison with Similar Compounds
Table 1: Key Properties of 1,2,3-Triazole Derivatives
Key Findings
Antifungal Efficacy :
- The target compound and its analog 4h (ED50 = 0.83 mg L⁻¹) demonstrate superior antifungal activity compared to tebuconazole, likely due to the propan-2-ol group enhancing solubility and membrane penetration .
- In contrast, 1b2b (3-[4-(hydroxymethyl)triazol-1-yl]propan-1-ol) lacks the propan-2-yl substituent and shows reduced activity, underscoring the importance of steric bulk in binding .
Substituent Effects on Bioactivity: Aryl Groups: Compounds with aromatic substituents, such as 2-(1-(o-tolyl)-1H-triazol-4-yl)propan-2-ol, exhibit activity against trypanosomes, suggesting aryl groups may enhance binding to parasitic enzymes .
Physicochemical Properties :
- The propan-2-yl group in the target compound balances lipophilicity and steric hindrance, optimizing fungal membrane interaction without compromising solubility.
- Azetidine-containing analogs (e.g., 2-[1-(azetidin-3-yl)-1H-triazol-4-yl]propan-2-ol hydrochloride) introduce cyclic amines, enhancing hydrogen-bonding capacity but complicating synthesis .
Synthetic Feasibility :
- Glycerol-based synthesis (as in ) offers high efficiency and scalability, while bromophenyl derivatives (e.g., IVd in ) require multi-step protocols involving Jones reagent oxidation .
Biological Activity
1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol (C8H15N3O) is a synthetic compound belonging to the class of 1,2,3-triazoles, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The compound's structural formula is represented as follows:
Key Structural Features:
- Contains a triazole ring which is known for its role in biological activity.
- The presence of a propanol moiety enhances solubility and bioavailability.
Biological Activity Overview
-
Antimicrobial Activity:
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that related triazole compounds demonstrate effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin . -
Antifungal Properties:
Triazoles are widely recognized for their antifungal activity. Compounds similar to 1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol have been studied for their efficacy against fungal pathogens such as Candida spp. The mechanism typically involves inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity . -
Immunomodulatory Effects:
Some studies suggest that triazole derivatives can modulate immune responses. For instance, they may enhance antibody production in response to specific antigens, indicating potential use as immunological adjuvants. This effect was observed in experiments where triazole compounds increased IgG antibody levels significantly compared to controls .
The biological activities of 1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol can be attributed to several mechanisms:
- Enzyme Inhibition: Triazoles often act by inhibiting key enzymes involved in cellular processes such as DNA replication and protein synthesis.
- Membrane Disruption: By targeting the integrity of microbial membranes, these compounds can lead to cell lysis and death.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that the tested compound exhibited a broad spectrum of activity with notable efficacy against resistant strains.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Triazole A | 3.12 | Staphylococcus aureus |
| Triazole B | 10 | Escherichia coli |
| Triazole C | 6.25 | Candida albicans |
Case Study 2: Immunomodulation
In a controlled trial assessing the immunomodulatory effects of triazole derivatives, it was found that administration led to a statistically significant increase in IgG levels compared to untreated groups (p < 0.01). This suggests potential applications in vaccine formulations.
Q & A
Basic: What are the recommended synthetic routes for 1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol, and how can reaction efficiency be optimized?
Answer:
The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"), a robust method for constructing 1,2,3-triazole rings. Key steps include:
- Precursor Preparation : React propargyl alcohol derivatives with azides (e.g., 1-azidopropane).
- Catalytic Conditions : Use Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) in a 1:1 mixture of water and tert-butanol at 50–60°C for 6–12 hours .
- Optimization : Increase yield (>85%) by ensuring stoichiometric balance, inert atmosphere (N₂/Ar), and purification via column chromatography.
Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Answer:
Structural validation requires a combination of:
- ¹H/¹³C NMR : To confirm proton environments (e.g., triazole ring protons at δ 7.5–8.0 ppm) and carbon backbone .
- IR Spectroscopy : Detect functional groups (e.g., -OH stretch at ~3400 cm⁻¹, triazole C=N at ~1600 cm⁻¹).
- Mass Spectrometry (MS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
- Elemental Analysis : Ensure purity (>95%) by matching calculated and observed C/H/N ratios .
Advanced: How can researchers resolve contradictions in antifungal activity data across different substituted triazole derivatives?
Answer:
Contradictions may arise from variations in:
- Substituent Effects : Electron-withdrawing groups (e.g., -F) enhance antifungal potency compared to alkyl substituents .
- Test Conditions : Standardize protocols (e.g., MIC assays against Candida albicans vs. Aspergillus spp.) and account for solvent effects (DMSO vs. aqueous solutions).
- Statistical Analysis : Use multivariate regression to isolate structural contributors (e.g., logP, steric bulk) to activity .
Basic: What safety precautions are necessary when handling this compound in laboratory settings?
Answer:
Critical precautions include:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2/2A) .
- Ventilation : Use fume hoods to avoid inhalation (H332) and limit aerosol formation.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced: What strategies are effective in analyzing the structure-activity relationship (SAR) of triazole-containing compounds for antifungal applications?
Answer:
SAR analysis involves:
- Substituent Variation : Synthesize analogs with modifications at the triazole N1 and propan-2-ol positions .
- Biological Screening : Test against fungal enzyme targets (e.g., lanosterol 14α-demethylase) using enzyme inhibition assays.
- Computational Modeling : Apply docking studies (e.g., AutoDock Vina) to predict binding affinity to cytochrome P450 enzymes .
Advanced: How does X-ray crystallography contribute to understanding the molecular conformation of this compound?
Answer:
Single-crystal X-ray diffraction:
- Reveals Spatial Arrangement : Triazole ring planarity and propan-2-ol hydroxyl orientation .
- Hydrogen Bonding : Identifies intermolecular interactions (e.g., O-H···N) influencing crystal packing and solubility.
- Validation : Confirms stereochemistry and eliminates synthetic byproduct ambiguity (R-factor <0.07) .
Basic: What are the stability considerations for storing this compound, and how should degradation be monitored?
Answer:
- Stability : Degrades under UV light or high humidity. Store in amber vials at 2–8°C with desiccants .
- Monitoring : Use HPLC (C18 column, MeCN:H₂O gradient) to detect degradation peaks. Purity should remain >90% over 6 months .
Advanced: What computational methods are suitable for predicting the reactivity or interaction mechanisms of this compound with biological targets?
Answer:
- DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate binding to fungal CYP51 over 100-ns trajectories to evaluate stability.
- QSAR Models : Corrogate descriptors (e.g., polar surface area, ClogP) with antifungal MIC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
